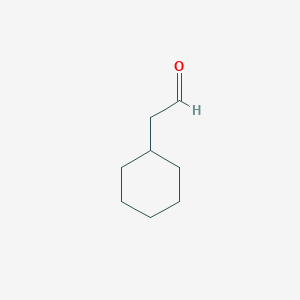
Cyclohexylacetaldehyde
Übersicht
Beschreibung
Cyclohexylacetaldehyde, also known as 2-Cyclohexylacetaldehyde, is a chemical compound with the molecular formula C8H14O . It has a molecular weight of 126.20 g/mol . The compound is also known by other names such as Cyclohexaneacetaldehyde and cyclohexyl-acetaldehyde .
Molecular Structure Analysis
The InChI code for Cyclohexylacetaldehyde isInChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h7-8H,1-6H2 . The Canonical SMILES representation is C1CCC(CC1)CC=O . These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis
Cyclohexylacetaldehyde has a density of 0.9±0.1 g/cm³ . It has a boiling point of 189.5±9.0 °C at 760 mmHg . The compound has a vapour pressure of 0.6±0.4 mmHg at 25°C . The enthalpy of vaporization is 42.6±3.0 kJ/mol . The flash point is 61.9±7.8 °C . The index of refraction is 1.439 . The molar refractivity is 37.2±0.3 cm³ . It has 1 hydrogen bond acceptor and 0 hydrogen bond donors . It has 2 freely rotating bonds . The polar surface area is 17 Ų . The polarizability is 14.7±0.5 10^-24 cm³ . The surface tension is 30.9±3.0 dyne/cm . The molar volume is 141.3±3.0 cm³ .Wissenschaftliche Forschungsanwendungen
Catalytic Activity and Organic Synthesis
- Cyclohexane Oxidation : Studies show that small organic molecules, including aldehydes, exhibit catalytic activity towards cyclohexane oxidation. This catalytic activity is closely related to the molecule's polarity, α-H activity, and its radical scavenging capability, suggesting potential applications in cyclohexane-derived synthesis processes (Zhang et al., 2014).
- Asymmetric Synthesis : The asymmetric synthesis of hydrobenzofuranones through desymmetrization of cyclohexadienones using intramolecular Stetter reaction highlights the potential for creating complex organic structures with high yield and enantioselectivity, a method relevant for developing pharmacologically active compounds (Liu & Rovis, 2006).
Organocatalysis in Chemical Reactions
- Enantioselective Michael Addition : The use of chiral primary amine-salicylamide derived from trans-cyclohexane-1,2-diamine as an organocatalyst for the enantioselective conjugate addition of aldehydes to N-substituted maleimides signifies the role of cyclohexane derivatives in enhancing the selectivity of chemical reactions, relevant for synthesizing enantioenriched compounds (Torregrosa-Chinillach et al., 2018).
- Optically Active Cyclohexenones : The preparation of optically active 2,5-disubstituted-cyclohexen-2-one derivatives via an organocatalytic asymmetric process demonstrates the utility of cyclohexane derivatives in creating stereochemically rich molecules, crucial for the synthesis of biologically active compounds (Carlone et al., 2006).
Catalytic Oxidation and Environmental Applications
- Selective Oxidation of Cyclohexane : Research on mesoporous (Cr)MCM-41 as a catalyst for the selective oxidation of cyclohexane using hydrogen peroxide as an oxidant showcases the potential environmental applications of cyclohexane derivatives in facilitating green chemistry processes (Sakthivel & Selvam, 2002).
Wirkmechanismus
Target of Action
Cyclohexylacetaldehyde is a chemical compound with the molecular formula C8H14O The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It’s known that chemical compounds can influence various biochemical pathways, leading to downstream effects
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can significantly impact a compound’s effectiveness . .
Eigenschaften
IUPAC Name |
2-cyclohexylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMDTERTPNYIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40311703 | |
| Record name | 2-cyclohexylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylacetaldehyde | |
CAS RN |
5664-21-1 | |
| Record name | 2-Cyclohexylacetaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexaneacetaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyclohexylacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40311703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylacetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Cyclohexylacetaldehyde | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYW2A23ZV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,6R,14R,15R,16R)-16-(2-Hydroxy-3,3-dimethylbutan-2-yl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-5-carbonitrile](/img/structure/B1630169.png)
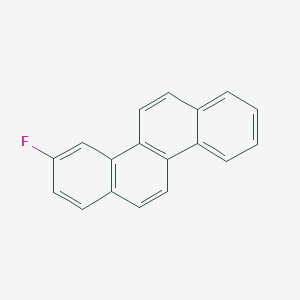
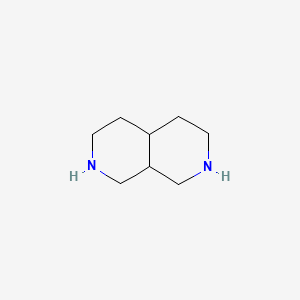
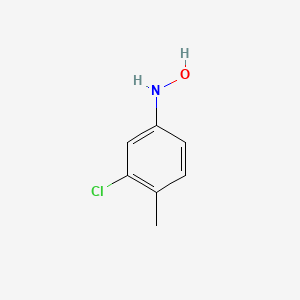
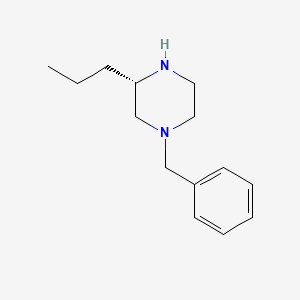
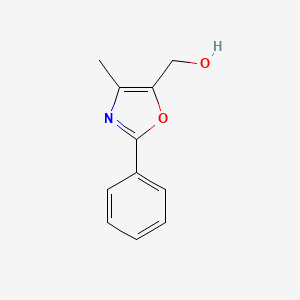

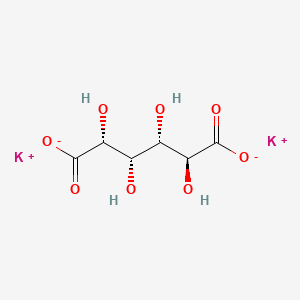

![5,7-Diiodoimidazo[5,1-B]thiazole](/img/structure/B1630182.png)

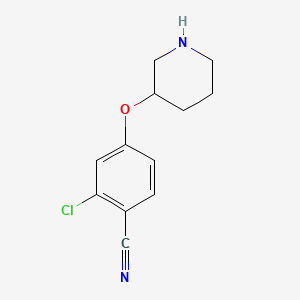
![2-chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B1630186.png)
![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine](/img/structure/B1630189.png)